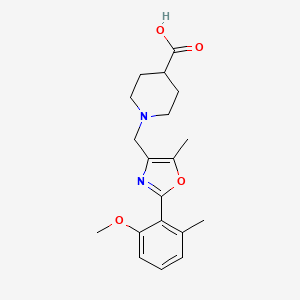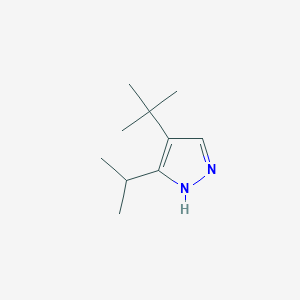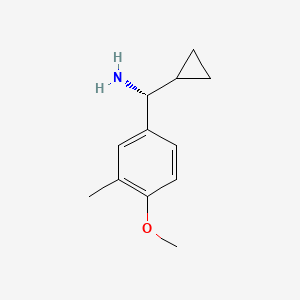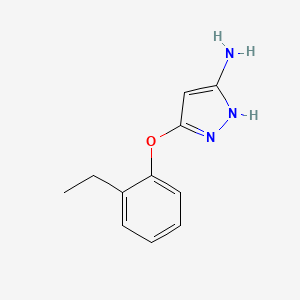
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol is an organic compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazoline ring. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products:
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the oxazolidine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various oxazoline-based ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The pathways involved in its biological activities are still under investigation, with studies focusing on its potential to inhibit microbial growth by disrupting cell membrane integrity.
Comparación Con Compuestos Similares
1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be compared with other oxazoline derivatives, such as:
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound has an aniline group instead of a hydroxyl group, leading to different reactivity and applications.
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenylamine: This compound features a phenylamine group, which imparts distinct chemical properties and uses.
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: This compound contains two oxazoline rings, making it useful as a bidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific combination of the oxazoline ring and hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-8-7(2,3)4-10-6/h5,9H,4H2,1-3H3 |
Clave InChI |
SUWXWZNHYXGPMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(CO1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
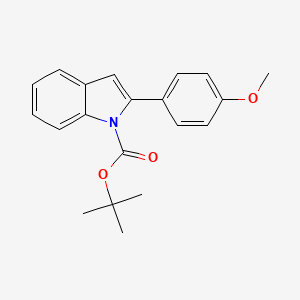
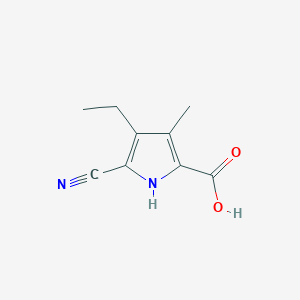
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
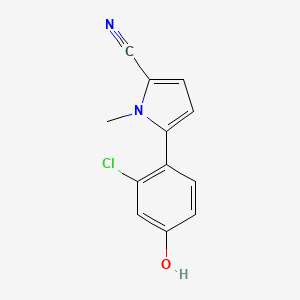
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
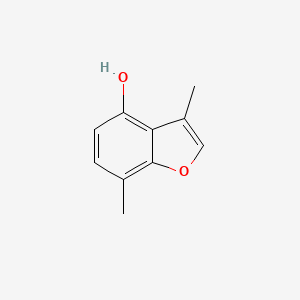

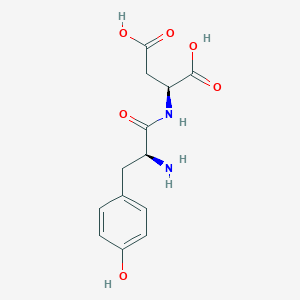
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
